- The Mechanisms of Human Hotdog-fold Thioesterase 2 (hTHEM2) Substrate Recognition and Catalysis Illuminated by a Structure and Function Based AnalysisBiochemistry, 2009, 48(6), 1293-1304,
Cas no 85-61-0 (Coenzyme A)

Coenzyme A Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A
- CoA
- Coenzyme A hydrate
- COENZYME A FREE ACID TRIHYDRATE
- Coenzyme A hydrate (free acid)
- Coenzyme A, Free acid
- Aluzime
- Coalip
- COA-SH
- CONENZYME A
- Lucina
- Thiol-CoA
- Aluzime
- Adenosine 5'-(trihydrogen diphosphate), 3'-(dihydrogen phosphate), P'-[3-hydroxy-4-[[3-[(2- mercaptoethyl)amino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] ester, (R)-
- Adenosine 5'-(trihydrogen diphosphate) 3'-(dihydrogen phosphate) P'-[(R)-3-hydroxy-4-[[3-[(2-mercaptoethyl)amino]-3- oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] ester
- Thiol-CoA
- Reduced CoA
- Lucina
- D-Coenzyme A
- Coenzyme ASH
- Coalip
- CoA-SH
- CoA
- C21H36N7O16P3S
- GTPL3044
- D-Coenzyme A
- AKOS025310810
- co-A
- CoASH
- SCHEMBL18180012
- Phosphoteric T-C6
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl] dihydrogen diphosphate}
- EINECS 201-619-0
- S-propanoate CoA
- C00010
- DB01992
- Adenosine 5'-(trihydrogen diphosphate) 3'-(dihydrogen phosphate) P'-[(R)-3-hydroxy-4-[[3-[(2-mercaptoethyl)amino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] ester
- S-propionate CoA
- 85-61-0 (anhydrous)
- SAA04E81UX
- Coenzyme ASH
- Adenosine 5'-(trihydrogen diphosphate), 3'-(dihydrogen phosphate), P'-[3-hydroxy-4-[[3-[(2-mercaptoethyl)amino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] ester, (R)-
- COENZYME A [WHO-DD]
- Zeel
- coenzymes A
- BDBM50367033
- 4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-N-((Z)-3-hydroxy-3-((2-mercaptoethyl)imino)propyl)-3,3-dimethylbutanimidic acid
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-4-[[3-[(2-mercaptoethyl)amino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofuranosyl]-
- C21-H36-N7-O16-P3-S
- Coenzyme A-SH
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl 3-hydroxy-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphate
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl (3R)-3-hydroxy-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphate
- Coenzym A
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE) 3'-(DIHYDROGEN PHOSPHATE) P'-((R)-3-HYDROXY-4-((3-((2-MERCAPTOETHYL)AMINO)-3-OXOPROPYL)AMINO)-2,2-DIMETHYL-4-OXOBUTYL) ESTER
- CHEMBL1213327
- EN300-20600009
- RGJOEKWQDUBAIZ-IBOSZNHHSA-N
- CoA hydrate
- Koenzym A
- S-propanoate
- COENZYME A [HPUS]
- COENZYME A [MART.]
- MCC2008
- 143180-18-1
- COENZYME A [INCI]
- Reduced CoA
- Co-A-SH
- S-propionate Coenzyme A
- COENZYME_A
- co-enzyme-A
- Depot-Zeel
- (((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(((hydroxy((hydroxy((R)-3-hydroxy-2,2-dimethyl-3-((2-((2-sulfanylethyl)carbamoyl)ethyl)carbamoyl)propoxy)phosphoryl)oxy)phosphoryl)oxy)methyl)oxolan-3-yl)oxy)phosphonic acid
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 3'-(DIHYDROGEN PHOSPHATE), P'-(3-HYDROXY-4-((3-((2-MERCAPTOETHYL)AMINO)-3-OXOPROPYL)AMINO)-2,2-DIMETHYL-4-OXOBUTYL) ESTER, (R)-
- 85-61-0
- CHEBI:15346
- A904100
- coenzyme-A
- CS-0100923
- S-propanoic acid
- UNII-SAA04E81UX
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl] hydrogen phosphate
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-({2-[(2-sulfanylethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
- COENZYME A [MI]
- D0W3NA
- HSCoA
- 3'-phosphoadenosine-(5')diphospho(4')pantatheine
- S-propanoate Coenzyme A
- HY-128851
- HS-CoA
- MeSH ID: D003065
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl (3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen diphosphate (non-preferred name)
- Adenosine 5'(trihydrogen diphosphate) 3'(dihydrogen phosphate) P'3oxopropyl]amino]2,2dimethyl4oxobutyl]ester
- DepotZeel
- [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl (3R)-3-hydroxy-4-({3-oxo-3-[(2-sulphanylethyl)amino]propyl}amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphoric acid
- NSC20274
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl (3R)-3-hydroxy-4-((3-oxo-3-((2-sulfanylethyl)amino)propyl)amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphate
- [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl (3R)-3-hydroxy-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphoric acid
- BRD-A67956599-002-01-3
- DTXSID9048302
- COENZYME A (MART.)
- ((2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl)methyl (hydroxy-((3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-(2-sulfanylethylamino)propyl)amino)butoxy)phosphoryl) hydrogen phosphate
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl (3R)-3-hydroxy-4-((3-oxo-3-((2-sulphanylethyl)amino)propyl)amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphoric acid
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl (3R)-3-hydroxy-4-((3-oxo-3-((2-sulphanylethyl)amino)propyl)amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphate
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl (3R)-3-hydroxy-4-((3-oxo-3-((2-sulfanylethyl)amino)propyl)amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphoric acid
- DTXCID7028277
- [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]methyl (3R)-3-hydroxy-4-({3-oxo-3-[(2-sulphanylethyl)amino]propyl}amino)-2,2-dimethyl-4-oxobutyl dihydrogen diphosphate
- A, Coenzyme
- Coenzyme A (free acid)
- 3'-phosphoadenosine 5'-(3-((3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-sulfanylethyl)amino)propyl)amino)butyl) dihydrogen diphosphate)
- NC45965
- 201-619-0
-
- MDL: MFCD24368566
- Inchi: InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1
- InChI Key: RGJOEKWQDUBAIZ-IBOSZNHHSA-N
- SMILES: CC(COP(O)(OP(O)(OC[C@](O1)([H])[C@](OP(O)(O)=O)([H])[C@](O)([H])[C@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)(C(O)([H])/C(O)=N/CC/C(O)=N/CCS)C
Computed Properties
- Exact Mass: 767.11521g/mol
- Surface Charge: 0
- XLogP3: -5.8
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 21
- Rotatable Bond Count: 18
- Monoisotopic Mass: 767.11521g/mol
- Monoisotopic Mass: 767.11521g/mol
- Topological Polar Surface Area: 348Ų
- Heavy Atom Count: 48
- Complexity: 1270
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 12
Experimental Properties
- Color/Form: White powder. It has a special smell of thiols. It is hygroscopic. It can be dried at 34 ℃ in a phosphorus pentoxide vacuum dryer. It is easily oxidized to inactive disulfide in air.
- Density: 1.96±0.1 g/cm3(Predicted)
- PSA: 414.79000
- LogP: -0.30230
- pka: 9.6 (thiol); pK 6.4 (secondary phosphate); pK 4.0 (adenine NH3+)
- Solubility: Soluble in water, insoluble in ethanol, ether and acetone
- Merck: 13,2491
Coenzyme A Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:1-10
- Storage Condition:−20°C
- TSCA:Yes
Coenzyme A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C210675-25mg |
Coenzyme A hydrate |
85-61-0 | 25mg |
$ 140.00 | 2022-04-01 | ||
TRC | C210675-1g |
Coenzyme A hydrate |
85-61-0 | 1g |
$ 460.00 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70828-10mg |
Coenzyme A |
85-61-0 | 98% | 10mg |
¥872.00 | 2022-04-26 | |
abcr | AB393685-100mg |
Coenzyme A hydrate; . |
85-61-0 | 100mg |
€321.20 | 2025-02-22 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10857-10 mg |
Coenzyme A |
85-61-0 | 10mg |
¥970.00 | 2022-04-26 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10106-100mg |
COA |
85-61-0 | ,85% | 100mg |
¥2400.00 | 2021-09-02 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FC5412-100mg |
Coenzyme A |
85-61-0 | 100mg |
¥950元 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C4282-25MG |
Coenzyme A |
85-61-0 | 25mg |
¥997.59 | 2023-09-27 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C4282-100MG |
Coenzyme A |
85-61-0 | 100mg |
¥3938.73 | 2023-09-27 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870700P-10MG |
Coenzyme A |
85-61-0 | 10mg |
¥1033.4 | 2023-11-02 |
Coenzyme A Production Method
Production Method 1
Production Method 2
1.2R:HCl, S:H2O, rt, pH 2
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:DMF, 30 min, rt
2.2R:Et3N, S:DMF, rt; overnight, rt
3.1S:CH2Cl2, 6 h, rt
4.1R:Et3N, S:EtOH, overnight, reflux
5.1R:S:H2O, pH 7.5
1.1R:NaOH, S:H2O, 0°C; 0°C → rt; 3 h, rt
1.2R:HCl, S:H2O, rt, pH 2
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:DMF, 30 min, rt
2.2R:Et3N, S:DMF, rt; overnight, rt
3.1S:CH2Cl2, 6 h, rt
4.1R:Et3N, S:EtOH, overnight, reflux
5.1R:C:9026-49-7, 2 h, rt
6.1C:9026-99-7, overnight, rt
7.1R:C:9026-83-9, overnight, rt
8.1S:H2O, pH 7.5
Show MoreShow Less
- An Efficient Chemoenzymatic Synthesis of Coenzyme A and Its DisulfideOrganic Process Research & Development, 2016, 20(5), 954-959,
Production Method 3
1.2R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:DMF
2.1R:Et3N, S:THF, 2 h, rt
3.1R:H2O, R:HCl, S:H2O, 10 min, rt
4.1R:Phosphoenolpyruvic acid, C:9026-48-6, C:9026-99-7, C:9026-83-9, C:9001-59-6, S:H2O, 1 h, rt, pH 8.0
- One-pot chemo-enzymatic synthesis of reporter-modified proteinsOrganic & Biomolecular Chemistry, 2006, 4(1), 44-46,
Coenzyme A Raw materials
- (3R)-3-hydroxy-4,4-dimethyloxolan-2-one
- Cystamine
- D-Pantothenic acid
- Adenosine 5'-Triphosphate
- Di-tert-butyl dicarbonate
- β-Alanine
- Cysteamine
- 1-hydroxypyrrolidine-2,5-dione
- Coenzyme A, S-(3-hydroxybenzeneacetate)
Coenzyme A Preparation Products
Coenzyme A Suppliers
Coenzyme A Related Literature
-
Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551
-
Cheng-Cheng Wang,Lin Ding,Ling-Yu Zhang,Hao-Hao Shi,Chang-Hu Xue,Nai-Qiu Chi,Teruyoshi Yanagita,Tian-Tian Zhang,Yu-Ming Wang Food Funct. 2020 11 1441
-
Francesca Vitali,Katja Zerbe,John A. Robinson Chem. Commun. 2003 2718
-
4. BiochemistryJ. S. D. Bacon,D. J. Bell,W. A. P. Black,G. D. Greville,D. J. Manners,H. B. Stewart Annu. Rep. Prog. Chem. 1953 50 281
-
D. S. Warner,C. Limberg,F. J. Oldenburg,B. Braun Dalton Trans. 2015 44 18378
Additional information on Coenzyme A
Introduction to Coenzyme A (CAS No. 85-61-0) and Its Significance in Modern Biochemistry
Coenzyme A, commonly abbreviated as CoA, is a vital molecule in biochemistry, playing an indispensable role in various metabolic pathways. With the chemical formula C25H36N3O5P and a CAS number of 85-61-0, this compound is central to the synthesis and oxidation of fatty acids, the production of acetyl-CoA, and the regulation of numerous cellular processes. The multifaceted functions of Coenzyme A have garnered significant attention in both academic research and pharmaceutical development, making it a cornerstone in understanding cellular energy metabolism.
The structure of Coenzyme A consists of a pantothenate (vitamin B5) moiety attached to an adenosine diphosphate (ADP) backbone. This unique configuration allows CoA to act as a carrier for acyl groups, facilitating critical enzymatic reactions. The importance of this compound cannot be overstated, as it is involved in over 100 enzymatic reactions, underscoring its central role in cellular biochemistry.
In recent years, research has increasingly highlighted the therapeutic potential of targeting pathways involving CoA. For instance, studies have demonstrated that modulating CoA levels can influence lipid metabolism, which is particularly relevant in conditions such as obesity and type 2 diabetes. The latest advancements in metabolomics have enabled researchers to gain deeper insights into how CoA dynamics affect disease progression, paving the way for novel therapeutic strategies.
A particularly intriguing area of research involves the role of Coenzyme A in neurodegenerative diseases. Emerging evidence suggests that alterations in CoA levels and its derivatives may contribute to the pathogenesis of conditions like Alzheimer's disease and Parkinson's disease. By understanding these mechanisms, scientists aim to develop targeted interventions that could mitigate the progression of these debilitating disorders.
The synthesis of Coenzyme A itself is a complex process that involves multiple enzymatic steps. While most cells can produce sufficient amounts of CoA through de novo synthesis, dietary intake of pantothenic acid (vitamin B5) is essential for maintaining optimal levels. This has led to interest in nutritional supplements containing pantothenic acid as a means to support overall metabolic health.
In the realm of drug development, Coenzyme A has become a key target for designing new therapeutic agents. For example, researchers are exploring small molecules that can either enhance or inhibit specific CoA-dependent reactions to treat various metabolic disorders. Additionally, the use of CoA derivatives as probes has provided valuable tools for studying enzyme function and identifying new drug targets.
The intersection of genetics and Coenzyme A metabolism has also been a focus of recent studies. Genetic variations affecting CoA biosynthesis or utilization have been linked to several inherited metabolic disorders. By elucidating these genetic associations, researchers hope to develop more precise diagnostic tools and personalized treatment approaches.
The impact of environmental factors on Coenzyme A metabolism is another emerging field. Studies indicate that certain environmental toxins can disrupt normal CoA levels, potentially leading to metabolic dysregulation. This underscores the importance of understanding how external factors influence cellular biochemistry and highlights the need for further research in this area.
In conclusion, Coenzyme A (CAS No. 85-61-0) remains a cornerstone molecule in biochemistry, with its roles extending far beyond simple metabolic carrier functions. The latest research continues to uncover new aspects of its significance in health and disease, making it an invaluable focus for both academic inquiry and pharmaceutical innovation. As our understanding of cellular metabolism evolves, the importance of Coenzyme A is likely to grow even more pronounced, driving advancements that could revolutionize how we approach metabolic disorders and related conditions.
85-61-0 (Coenzyme A) Related Products
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 73-03-0(Cordycepin)
- 70-18-8(L-Glutathione reduced)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 53-84-9(b-Nicotinamide Adenine Dinucleotide)

